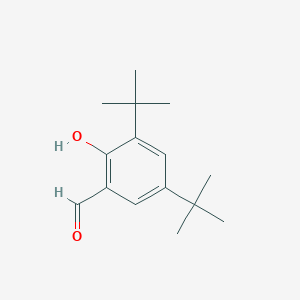

3,5-Di-tert-butyl-2-hydroxybenzaldehyde

Description

- methyl-2-{N-(2′ -aminoethane)}-amino-1-cyclopentenedithiocarboxylate to yield Schiff base ligand

- N,N-diethyl-2-methyl-1,4-phenylenediamine during the synthesis of copper(II) and cobalt(II) complexes of salicylaldimine

Structure

3D Structure

Properties

IUPAC Name |

3,5-ditert-butyl-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-14(2,3)11-7-10(9-16)13(17)12(8-11)15(4,5)6/h7-9,17H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRIQVLZDOZPJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350777 | |

| Record name | 3,5-Di-tert-butylsalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37942-07-7 | |

| Record name | 3,5-Di-tert-butylsalicylaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37942-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Di-tert-butylsalicylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037942077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Di-tert-butylsalicylaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-di-tert-butyl-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.157.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DI-TERT-BUTYLSALICYLALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQA2N5HW8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (CAS: 37942-07-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Di-tert-butyl-2-hydroxybenzaldehyde, also known as 3,5-di-tert-butylsalicylaldehyde, is a sterically hindered aromatic aldehyde that serves as a critical building block in synthetic organic chemistry. Its unique structural features, including the presence of bulky tert-butyl groups and a reactive aldehyde moiety adjacent to a hydroxyl group, make it a versatile precursor for a wide range of applications. These applications span from the development of sophisticated catalysts for asymmetric synthesis to the creation of novel Schiff base ligands with potential therapeutic properties. This technical guide provides a comprehensive overview of its synthesis, physicochemical and spectroscopic properties, key applications, and detailed experimental protocols.

Physicochemical and Spectroscopic Data

The physical and spectral properties of this compound are summarized in the tables below, providing a ready reference for its characterization.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 37942-07-7 | N/A |

| Molecular Formula | C₁₅H₂₂O₂ | [1] |

| Molecular Weight | 234.33 g/mol | [1] |

| Appearance | Light yellow to yellow crystalline powder | [2] |

| Melting Point | 59-61 °C | [2] |

| Boiling Point | 277.6 °C at 760 mmHg | [1] |

| Solubility | Soluble in DMSO and methanol | [3] |

Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~11.5 | Singlet | -OH |

| ~9.8 | Singlet | -CHO |

| ~7.6 | Doublet | Aromatic H |

| ~7.4 | Doublet | Aromatic H |

| ~1.4 | Singlet | -C(CH₃)₃ |

Note: The chemical shift of the hydroxyl proton is concentration-dependent.[4]

| Chemical Shift (δ) ppm | Assignment |

| ~196 | C=O (aldehyde) |

| ~158 | C-OH |

| Aromatic carbons | In the range of 120-140 ppm |

| Quaternary carbons of tert-butyl groups | In the range of 30-40 ppm |

| Methyl carbons of tert-butyl groups | In the range of 29-32 ppm |

Note: Precise chemical shifts can vary depending on the solvent used.[4]

| Wavenumber (cm⁻¹) | Assignment |

| ~3077 | O-H Stretching |

| ~2956 | Aromatic C-H Stretching |

| ~2868 | Aldehyde C-H Stretching |

| ~1654 | C=O Stretching (aldehyde) |

| 1598-1436 | Aromatic C-C Stretching |

Source: FT-IR data[4]

| m/z | Interpretation |

| 234 | Molecular ion (M⁺) |

| 219 | [M - CH₃]⁺ |

| 205 | [M - C₂H₅]⁺ |

| 57 | [C(CH₃)₃]⁺ (tert-butyl cation) |

Note: Fragmentation patterns can vary with ionization techniques.[4]

Synthesis

This compound is primarily synthesized from 2,4-di-tert-butylphenol (B135424) through formylation reactions. The strategic placement of the bulky tert-butyl groups directs the formylation to the ortho position relative to the hydroxyl group.[4] Two common methods are the Duff reaction and a method utilizing tin(IV) chloride.

Duff Reaction

The Duff reaction is a formylation method that uses hexamethylenetetramine as the formylating agent in an acidic medium.

References

3,5-Di-tert-butyl-2-hydroxybenzaldehyde physical properties

An In-depth Technical Guide to the Physical Properties of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of this compound, a key intermediate in the synthesis of salen ligands and other complex molecules.[1][2][3] This document is intended to be a valuable resource for professionals in research and development.

Chemical Identity and Structure

This compound, also known as 3,5-Di-tert-butylsalicylaldehyde, is an organic compound characterized by a benzaldehyde (B42025) core with a hydroxyl group and two bulky tert-butyl groups.[4][5] These tert-butyl groups exert significant steric influence, which plays a crucial role in the molecule's reactivity and the properties of its derivatives.[3]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3,5-Di-tert-butylsalicylaldehyde |

| CAS Number | 37942-07-7[4] |

| Molecular Formula | C₁₅H₂₂O₂[4] |

| Molecular Weight | 234.33 g/mol [4] |

| InChI | 1S/C15H22O2/c1-14(2,3)11-7-10(9-16)13(17)12(8-11)15(4,5)6/h7-9,17H,1-6H3[4] |

| SMILES | CC(C)(C)c1cc(C=O)c(O)c(c1)C(C)(C)C[4] |

Quantitative Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.

Table 2: Physical Properties

| Property | Value |

| Appearance | White to cream to yellow crystalline solid or powder[6][7] |

| Melting Point | 59-61 °C[4] |

| Boiling Point | 277.6 ± 35.0 °C at 760 mmHg[8] |

| Density | 1.0 ± 0.1 g/cm³[8] |

| Solubility | Soluble in DMSO and methanol[1][2] |

Spectral Data

Spectroscopic data is critical for the identification and characterization of this compound.

Table 3: Spectral Data Summary

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the aldehydic proton, hydroxyl proton, aromatic protons, and the protons of the tert-butyl groups can be observed. |

| ¹³C NMR | Distinct peaks for the carbonyl carbon, aromatic carbons, and the carbons of the tert-butyl groups are present. |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. |

Experimental Protocols

The following are detailed, generalized methodologies for the determination of the key physical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. This is a key indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline this compound is placed into a capillary tube, which is then sealed at one end.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a controlled, slow rate.

-

Observation: The temperatures at which the substance begins to melt and completely liquefies are recorded. This range is reported as the melting point. For pure compounds, this range is typically narrow.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology:

-

Sample Preparation: A small volume of the liquid sample is placed in a test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.

-

Heating: The test tube is gently heated in a heating bath.

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.

-

Measurement: The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology:

-

Solvent Selection: A known volume of the desired solvent (e.g., DMSO, methanol) is placed in a test tube.

-

Solute Addition: A pre-weighed amount of this compound is added to the solvent.

-

Mixing: The mixture is agitated (e.g., by vortexing or stirring) to facilitate dissolution.

-

Observation: The solubility is determined by observing the amount of solute that can be completely dissolved in the solvent at a specific temperature. This can be reported qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in g/100mL).

Application in Synthesis: Salen Ligand Formation

A primary application of this compound is in the synthesis of salen and salen-type ligands, which are important in coordination chemistry and catalysis.[3] The following diagram illustrates the general workflow for the synthesis of a salen ligand from this precursor.

References

- 1. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 3,5-Di-tert-butylsalicylaldehyde | 37942-07-7 [chemicalbook.com]

- 3. This compound | 37942-07-7 | Benchchem [benchchem.com]

- 4. This compound 99 37942-07-7 [sigmaaldrich.com]

- 5. 3,5-二叔丁基-2-羟基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. This compound, 99% | CymitQuimica [cymitquimica.com]

- 8. This compound | CAS#:37942-07-7 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, a key organic compound in various chemical syntheses. Also known as 3,5-Di-tert-butylsalicylaldehyde, this compound serves as a critical building block, particularly in the development of salen ligands for catalysis.[1]

Core Properties and Data

This compound is a pale yellow solid organic compound.[1] Its molecular and physical properties are summarized below for easy reference.

| Property | Value |

| Molecular Formula | C₁₅H₂₂O₂[2][3] |

| Molecular Weight | 234.33 g/mol [2][3] |

| CAS Number | 37942-07-7[3] |

| Appearance | White to cream to yellow crystalline solid or powder[4] |

| Melting Point | 59-61 °C[5][6] |

| Solubility | Soluble in DMSO and methanol[5][7] |

| Purity | Typically available in 99% purity |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the formylation of 2,4-di-tert-butylphenol (B135424). The bulky tert-butyl groups on the phenol (B47542) ring direct the formylation to the desired ortho position relative to the hydroxyl group.[8]

Synthesis via Modified Duff Reaction:

A prevalent method for this synthesis is a modified Duff reaction.[2][8] The following protocol is a representative example:

-

Reaction Setup: To a solution of 2,4-di-tert-butylphenol (5.00 g, 24.23 mmol) and triethylamine (B128534) (1.69 mL, 12.12 mmol) in toluene (B28343) (15 mL), tin(IV) chloride (0.28 mL, 2.42 mmol) is added dropwise under a nitrogen atmosphere. The mixture is stirred for 15 minutes at room temperature.[2]

-

Formylation: Paraformaldehyde (1.60 g, 53.31 mmol) is then added in a single portion, and the mixture is heated to 80 °C for 12 hours.[2]

-

Workup and Purification: After cooling to room temperature, water (50 mL) is added, and the product is extracted with ethyl acetate (B1210297) (3 x 50 mL). The combined organic extracts are dried over anhydrous magnesium sulfate, concentrated, and purified by chromatography on silica (B1680970) gel using a chloroform/hexane (1:1) eluent to yield the final product as a pale-yellow oil.[2]

Chemical Reactivity and Applications

The aldehyde functional group of this compound is highly reactive, particularly in condensation reactions with primary amines to form imines, also known as Schiff bases.[8] This reactivity is fundamental to its primary application in the synthesis of ligands for coordination chemistry.

Key Applications Include:

-

Synthesis of Chiral Schiff Base Ligands: This compound is a cornerstone in the synthesis of chiral Schiff base ligands, which are then complexed with metal ions to create catalysts for asymmetric synthesis.[5][7][8] A notable example is its use in preparing the ligand for Jacobsen's catalyst, which involves condensation with trans-1,2-diaminocyclohexane.[1][8]

-

Formation of Metal Complexes: Schiff bases derived from this aldehyde readily form stable complexes with a wide range of metal ions, including copper and nickel.[5][7][8]

-

Pharmaceutical Research: It has shown antibacterial activity and is used in the preparation of various biologically active molecules.[5][7]

Below is a diagram illustrating the synthesis pathway of a Salen-type ligand, a common application of this compound.

Caption: A flowchart showing the condensation reaction to form a Salen-type ligand.

References

- 1. 3,5-Di-tert-butylsalicylaldehyde - Wikipedia [en.wikipedia.org]

- 2. 3,5-Di-tert-butylsalicylaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 3,5-Di-tert-butylsalicylaldehyde | 37942-07-7 [chemicalbook.com]

- 6. This compound | CAS#:37942-07-7 | Chemsrc [chemsrc.com]

- 7. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound | 37942-07-7 | Benchchem [benchchem.com]

An In-depth Technical Guide to 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Di-tert-butyl-2-hydroxybenzaldehyde, also known as 3,5-di-tert-butylsalicylaldehyde, is a sterically hindered aromatic aldehyde that serves as a pivotal precursor in the synthesis of a wide range of organic molecules. Its unique structure, featuring bulky tert-butyl groups flanking a reactive phenol (B47542) and aldehyde moiety, imparts distinct chemical properties that are leveraged in coordination chemistry, catalysis, and materials science. This technical guide provides a comprehensive overview of its structure, physicochemical properties, synthesis, and key applications, with a focus on detailed experimental protocols and quantitative data for the scientific community.

Chemical Structure and Properties

This compound is a pale yellow, crystalline solid. The molecule consists of a benzene (B151609) ring substituted with a hydroxyl group at position 2, an aldehyde group at position 1, and two tert-butyl groups at positions 3 and 5. This substitution pattern results in significant steric hindrance around the phenolic hydroxyl and aldehyde functional groups, influencing their reactivity and the stability of their derivatives.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical and identification properties is provided in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 37942-07-7 | |

| Molecular Formula | C₁₅H₂₂O₂ | [2] |

| Molecular Weight | 234.33 g/mol | [2] |

| Appearance | White to cream to yellow crystalline solid or powder | |

| Melting Point | 59-61 °C | |

| Solubility | Soluble in DMSO and methanol (B129727) | [3] |

| InChI Key | RRIQVLZDOZPJTH-UHFFFAOYSA-N | |

| SMILES String | CC(C)(C)c1cc(C=O)c(O)c(c1)C(C)(C)C | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. Key data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are summarized below.

Table 2: ¹H NMR Spectroscopic Data [4]

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~11.5 | Singlet | -OH |

| ~9.8 | Singlet | -CHO |

| ~7.6 | Doublet | Aromatic H |

| ~7.4 | Doublet | Aromatic H |

| ~1.4 | Singlet | -C(CH₃)₃ (18H) |

Table 3: ¹³C NMR Spectroscopic Data [4]

| Chemical Shift (δ, ppm) | Assignment |

| ~196 | C=O (Aldehyde) |

| ~158 | Ar-C-OH |

| ~140, ~137 | Ar-C-C(CH₃)₃ |

| ~128-125 | Aromatic CH |

| ~35, ~34 | Quaternary -C(CH₃)₃ |

| ~31, ~29 | Methyl -CH₃ |

Table 4: Key FT-IR Vibrational Frequencies [4]

| Frequency (cm⁻¹) | Assignment |

| 2956 | Aromatic C-H Stretching |

| 2868 | Aldehyde C-H Stretching |

| 1654 | C=O Stretching (Aldehyde) |

| 1598-1436 | Aromatic C=C Stretching |

Synthesis

The primary synthetic route to this compound is the formylation of 2,4-di-tert-butylphenol (B135424). The Duff reaction, which employs hexamethylenetetramine (HMT) as the formyl source, is a commonly utilized method. The bulky tert-butyl groups on the phenol ring direct the formylation to the ortho position relative to the hydroxyl group.

Caption: General workflow for the synthesis via the Duff Reaction.

Experimental Protocol: Duff Reaction

This protocol is adapted from a patented procedure for the formylation of 2,4-di-tert-butylphenol.[5][6]

Materials:

-

2,4-di-tert-butylphenol

-

Hexamethylenetetramine (HMT)

-

Glacial acetic acid

-

Water or aqueous acid (e.g., 4N HCl or 20% H₂SO₄)

-

Methanol (for recrystallization)

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, prepare a 0.5 M to 2.0 M solution of 2,4-di-tert-butylphenol in glacial acetic acid.[6]

-

Reagent Addition: Add 1.5 to 2.0 molar equivalents of hexamethylenetetramine to the solution.[5]

-

Heating: Heat the reaction mixture to 100-130°C and maintain this temperature for 1 to 5 hours.[5][6]

-

Hydrolysis: After the initial heating period, cool the mixture slightly and add approximately one volume of water or aqueous acid (e.g., 4N HCl). Reheat the mixture to 100-130°C for an additional 0.5 to 1 hour to ensure complete hydrolysis of the intermediate.[5][6]

-

Isolation: Cool the reaction mixture to room temperature. The product may precipitate. If not, transfer the mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from methanol to yield the final product with a purity often exceeding 95%.[5]

Applications in Synthesis

The primary utility of this compound is as a versatile building block for the synthesis of larger, more complex molecules, particularly multidentate ligands for metal coordination.[4]

Synthesis of Schiff Bases and Salen Ligands

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases.[4] When a diamine is used, tetradentate "Salen" type ligands are formed. These ligands are renowned for their ability to form stable, well-defined complexes with a wide range of transition metals.[7][8]

Experimental Protocol: General Salen Ligand Synthesis

This protocol describes a general procedure for the synthesis of a Salen-type ligand from this compound and a diamine. [7][8] Materials:

-

This compound (2.0 molar equivalents)

-

Diamine (e.g., ethylenediamine, 1,2-diaminocyclohexane) (1.0 molar equivalent)

-

Absolute Ethanol (B145695)

-

Standard laboratory glassware for reflux

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve this compound in absolute ethanol.

-

Reaction: To the stirred solution, add the diamine dropwise. The molar ratio should be 2:1 (aldehyde:diamine).

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85°C) for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, cool the mixture to room temperature. The Salen ligand product, often a brightly colored solid, will typically precipitate from the solution.

-

Purification: Collect the solid product by filtration. Wash the solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like hot ethanol.

Key Applications and Research Areas

The derivatives of this compound, particularly its Salen complexes, are central to various fields of chemical research.

-

Asymmetric Catalysis: Chiral Salen-metal complexes, such as the Jacobsen's catalyst derived from a manganese(III) complex of a ligand made with 1,2-diaminocyclohexane, are highly effective catalysts for the enantioselective epoxidation of unfunctionalized olefins. [4]* Coordination Chemistry: The N₂O₂ donor set of Salen ligands forms stable square-planar or square-pyramidal complexes with metals like Ni(II), Cu(II), Co(II), and Zn(II). The steric bulk of the tert-butyl groups influences the coordination geometry and stability of these complexes. [4]* Materials Science: Metal complexes incorporating these ligands are explored for their potential in creating novel materials with specific electronic or magnetic properties.

-

Biological Activity: The parent aldehyde and its Schiff base derivatives have reported antibacterial activity, making them of interest in the development of new antimicrobial agents. [3]

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also noted as being air-sensitive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Store in a cool, dry place away from oxidizing agents.

References

- 1. 3,5-二叔丁基-2-羟基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. EP0650952A1 - Process for 3,5-di-tert-butylsalicylaldehyde - Google Patents [patents.google.com]

- 5. CA2133935A1 - Process for 3,5-di-tert-butylsalicylaldehyde - Google Patents [patents.google.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Solubility of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3,5-di-tert-butyl-2-hydroxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials. While specific quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, this guide synthesizes the known qualitative information and presents a standardized experimental protocol for its quantitative determination.

Introduction

This compound is a substituted salicylaldehyde (B1680747) that serves as a versatile building block in organic synthesis. Its utility in the preparation of Schiff base ligands, chiral catalysts, and various biologically active molecules underscores the importance of understanding its solubility behavior in different solvent systems.[1] Solubility is a critical parameter in drug development and process chemistry, influencing reaction kinetics, purification strategies, and formulation development.

Physicochemical Properties

-

Molecular Formula: C₁₅H₂₂O₂

-

Molecular Weight: 234.34 g/mol

-

Appearance: Powder or crystals

-

Melting Point: 59-61 °C

Solubility Data

A thorough review of available literature and supplier safety data sheets indicates that this compound is generally soluble in common organic solvents. However, precise quantitative data is sparse. The following table summarizes the available qualitative and any limited quantitative information.

| Solvent | Solvent Type | Qualitative Solubility | Quantitative Solubility (at specified temperature) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble[1] | Data not available |

| Methanol | Polar Protic | Soluble[1] | Data not available |

| Ethanol | Polar Protic | Expected to be soluble | Data not available |

| Acetone | Polar Aprotic | Expected to be soluble | Data not available |

| Toluene | Nonpolar | Expected to be soluble | Data not available |

| Hexane | Nonpolar | Expected to be soluble | Data not available |

| Ethyl Acetate | Polar Aprotic | Expected to be soluble | Data not available |

Note: "Expected to be soluble" is based on the general principle that aldehydes and ketones are soluble in most common organic solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given organic solvent. This method is a standard and reliable approach for generating quantitative solubility data.

4.1. Materials

-

This compound (analytical grade)

-

Selected organic solvent (HPLC grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Sintered glass filter or 0.45 µm syringe filter

-

Glass vials with screw caps

-

Drying oven

-

Desiccator

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the selected organic solvent. An excess is ensured when solid material remains undissolved.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette.

-

Filter the withdrawn solution through a sintered glass filter or a 0.45 µm syringe filter to remove any remaining undissolved microcrystals. The filtration apparatus should also be pre-warmed to the experimental temperature to prevent premature crystallization.

-

-

Gravimetric Analysis:

-

Transfer a precisely known volume of the clear filtrate to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen at a temperature that will not cause decomposition of the solute.

-

Once the solvent is fully evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of the compound (e.g., 40-50 °C) until a constant weight is achieved.

-

Cool the dish in a desiccator before each weighing to prevent absorption of atmospheric moisture.

-

4.3. Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of dish + residue) - (Weight of empty dish)] / (Volume of filtrate in mL) * 100

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for determining the solubility of this compound and the logical relationships between the key experimental steps.

Caption: Experimental workflow for gravimetric solubility determination.

Caption: Logical relationship of key stages in solubility measurement.

Conclusion

While qualitative data suggests that this compound is soluble in a variety of common organic solvents, there is a clear need for comprehensive quantitative studies to aid researchers and drug development professionals. The standardized experimental protocol provided in this guide offers a robust framework for generating this critical data, enabling more precise control over synthetic processes and formulation design. It is recommended that solubility be determined empirically for the specific solvent and conditions relevant to a particular application.

References

3,5-Di-tert-butyl-2-hydroxybenzaldehyde melting point

An In-depth Technical Guide on the Physicochemical Properties of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

This guide provides a comprehensive overview of the melting point and related physicochemical properties of this compound, a key organic compound utilized in the synthesis of salen ligands and other complex molecules.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data

This compound is commercially available as a crystalline solid or powder, with a color ranging from white to yellow.[2] Its purity is typically high, often reported as 99% or greater.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Source |

| Melting Point | 59-61 °C (lit.) | Sigma-Aldrich[4] |

| 58-62 °C | Thermo Fisher Scientific[2] | |

| 58.0 to 63.0 °C | Tokyo Chemical Industry | |

| Molecular Formula | C₁₅H₂₂O₂ | Thermo Fisher Scientific[2], Sigma-Aldrich |

| Molecular Weight | 234.33 g/mol | Sigma-Aldrich[4] |

| Assay (Purity) | ≥98.5% (GC) | Thermo Fisher Scientific[2] |

| 99% | Sigma-Aldrich[4] | |

| >98.0% (GC) | Tokyo Chemical Industry | |

| Appearance | White to cream to yellow crystalline solid or powder | Thermo Fisher Scientific[2] |

| Powder or crystals | Sigma-Aldrich[4] | |

| Light yellow to Yellow to Green powder to crystal | Tokyo Chemical Industry | |

| CAS Number | 37942-07-7 | Thermo Fisher Scientific[2], Sigma-Aldrich |

Experimental Protocols

Melting Point Determination via Capillary Method

The melting point of this compound is typically determined using the capillary melting point technique. This standard method involves heating a small sample of the solid in a capillary tube and observing the temperature range over which it melts.

Materials and Equipment:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline solid in a mortar and pestle.

-

Pack the dry powder into a capillary tube by tapping the open end into the sample. A sample height of 2-3 mm is sufficient.

-

Compact the sample at the bottom of the tube by tapping the sealed end on a hard surface or by dropping the tube through a long glass tube.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.

-

-

Determination of Melting Range:

-

Set the heating rate to a rapid setting to quickly approach the expected melting point (approximately 58°C).

-

Once the temperature is within 15-20°C of the expected melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid particle melts (the end of the melting range). The "clear melt" point is when the entire sample has turned into a transparent liquid.[2]

-

-

Reporting:

-

The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction. For this compound, this range is expected to be within 58-62°C.[2]

-

Logical Relationships

The following diagram illustrates the hierarchical relationship of the information presented in this guide.

References

Synthesis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde from 2,4-Di-tert-butylphenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 3,5-di-tert-butyl-2-hydroxybenzaldehyde, a crucial intermediate in fine chemical and pharmaceutical industries, starting from 2,4-di-tert-butylphenol (B135424). The document details various ortho-formylation techniques, including the Duff reaction, magnesium-mediated formylation, and Lewis acid-catalyzed reactions. It presents a comparative analysis of these methods through structured data tables, offers detailed experimental protocols, and illustrates the reaction pathways and workflows using diagrams for enhanced clarity. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development. 3,5-Di-tert-butylsalicylaldehyde and its derivatives are notable for their applications in forming Schiff base ligands for metal complexes, which have demonstrated utility in catalysis, hydrometallurgy, and as antibacterial agents.[1]

Introduction

The targeted synthesis of substituted salicylaldehydes is of significant interest due to their role as versatile building blocks in the creation of more complex molecules, including salen ligands used in asymmetric catalysis.[2] The ortho-formylation of phenols, the introduction of an aldehyde group adjacent to the hydroxyl group, is a key transformation in this context. This guide focuses on the synthesis of this compound from 2,4-di-tert-butylphenol, a process that requires the regioselective formylation at the ortho position to the hydroxyl group. Several classical and modern formylation reactions have been adapted for this purpose, each with its own set of advantages and limitations regarding yield, selectivity, and reaction conditions.

Comparative Analysis of Synthetic Methods

The selection of a synthetic route for the ortho-formylation of 2,4-di-tert-butylphenol depends on factors such as desired yield, scalability, and the availability of reagents and equipment. The following table summarizes the quantitative data from various reported methods.

| Method | Formylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Duff Reaction | Hexamethylenetetramine | Glacial Acetic Acid | Glacial Acetic Acid | 130 | 2 | 46.9 - 64.6 | [3] |

| Magnesium-Mediated | Paraformaldehyde | Magnesium, Methanol (B129727) | Toluene (B28343) | 95 - 100 | 4 | 73.1 | [1] |

| Tin(IV) Chloride-Mediated | Paraformaldehyde | SnCl₄, Triethylamine (B128534) | Toluene | 80 | 12 | 88 | [4] |

Experimental Protocols

Duff Reaction

The Duff reaction is a classical method for the ortho-formylation of phenols using hexamethylenetetramine (HMT) as the formyl source in an acidic medium.[5][6]

Procedure:

-

A mixture of 2,4-di-tert-butylphenol (1.0 mol) and hexamethylenetetramine (2.0 mol) in 500 mL of glacial acetic acid is heated to 130°C with stirring for 2 hours.[3]

-

After 2 hours, a solution of 12.5 mL of concentrated HCl in 25 mL of water is added, and the resulting mixture is heated at the same temperature for an additional 0.5 hours.[3]

-

Upon cooling, the solution is extracted with 100 mL of hexane (B92381).[3]

-

The hexane phase is washed with 10 mL of water and 10 mL of saturated sodium chloride solution.[3]

-

The organic layer is then filtered through a pad of silica (B1680970) gel.[3]

-

The silica gel is rinsed with approximately 300 mL of hexane.[3]

-

The combined hexane solutions are concentrated under reduced pressure to yield 3,5-di-tert-butylsalicylaldehyde as a yellow solid.[3]

Magnesium-Mediated Ortho-Formylation

This method utilizes a magnesium phenoxide intermediate to direct the ortho-formylation with high selectivity.[1][7]

Procedure:

-

To a 2 L three-necked flask, add 535 mL of anhydrous methanol and 28.8 g (1.2 mol) of magnesium strips in batches at room temperature.[1]

-

The mixture is refluxed until the evolution of hydrogen gas ceases.[1]

-

Add 300 g (2 mol) of 2,4-di-tert-butylphenol and continue to reflux for 1.5 hours.[1]

-

Distill off 400 mL of methanol.[1]

-

Add 800 mL of toluene and distill off the toluene-methanol azeotrope until the system's boiling point reaches 95°C.[1]

-

Maintain the temperature at 95-100°C and add a slurry of 210 g (7 mol) of paraformaldehyde in 100 mL of toluene over 2 hours.[1]

-

Continue the reaction for an additional 2 hours.[1]

-

Remove some of the solvent under reduced pressure until the reaction mixture becomes turbid.[1]

-

Cool the mixture to 50°C and add 800 mL of 10% sulfuric acid, followed by stirring for 2 hours.[1]

-

Separate the aqueous layer. The organic phase is extracted three times with 100 mL of toluene.[1]

-

Combine the organic phases and wash three times with 200 mL of water until the aqueous layer is neutral.[1]

-

Dry the organic phase with anhydrous magnesium sulfate (B86663) and remove the solvent under reduced pressure to obtain the crude product.[1]

-

The crude product is purified by column chromatography using n-hexane as the eluent to yield 3,5-di-tert-butylsalicylaldehyde.[1]

Tin(IV) Chloride-Mediated Formylation

This method employs a Lewis acid, tin(IV) chloride, to catalyze the ortho-formylation.[4]

Procedure:

-

To a solution of 2,4-di-tert-butylphenol (5.00 g, 24.23 mmol) and triethylamine (1.69 mL, 12.12 mmol) in toluene (15 mL), add SnCl₄ (0.28 mL, 2.42 mmol) dropwise under a nitrogen atmosphere.[4]

-

Stir the mixture for 15 minutes at room temperature.[4]

-

Add paraformaldehyde (1.60 g, 53.31 mmol) in a single portion and heat the mixture at 80°C for 12 hours.[4]

-

After cooling to room temperature, add 50 mL of water and extract the residue with ethyl acetate (B1210297) (3 x 50 mL).[4]

-

Combine the organic extracts, dry over anhydrous MgSO₄, and concentrate.[4]

-

Purify the residue by chromatography on silica gel using a 1:1 mixture of chloroform (B151607) and hexane as the eluent to obtain the product as a pale-yellow oil.[4]

Signaling Pathways and Workflows

Caption: Synthetic pathways for the formylation of 2,4-di-tert-butylphenol.

Caption: General experimental workflow for synthesis and purification.

Conclusion

The synthesis of this compound from 2,4-di-tert-butylphenol can be achieved through several effective ortho-formylation methods. The choice of method will be guided by the specific requirements of the synthesis, such as yield, cost, and environmental considerations. The magnesium-mediated and tin(IV) chloride-mediated formylations offer higher yields compared to the classical Duff reaction under the reported conditions. The detailed protocols and comparative data presented in this guide aim to assist researchers in selecting and implementing the most suitable synthetic strategy for their objectives.

References

- 1. Page loading... [guidechem.com]

- 2. 3,5-Di-tert-butylsalicylaldehyde - Wikipedia [en.wikipedia.org]

- 3. EP0650952A1 - Process for 3,5-di-tert-butylsalicylaldehyde - Google Patents [patents.google.com]

- 4. 3,5-Di-tert-butylsalicylaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. Duff reaction - Wikipedia [en.wikipedia.org]

- 7. sciencemadness.org [sciencemadness.org]

Spectral Analysis of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the compound 3,5-Di-tert-butyl-2-hydroxybenzaldehyde. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a substituted aromatic aldehyde that serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and ligands for metal complexes. Accurate characterization of this compound is crucial for its application in research and development. This document details its ¹H NMR, ¹³C NMR, and IR spectral properties, along with the methodologies for their acquisition.

Spectroscopic Data

The spectral data for this compound has been compiled and organized into the following tables for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~11.5 | Singlet | -OH |

| ~9.8 | Singlet | -CHO |

| ~7.6 | Doublet | Aromatic H |

| ~7.4 | Doublet | Aromatic H |

| ~1.4 | Singlet | -C(CH₃)₃ (18H) |

¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~196 | C=O (Aldehyde) |

| ~158 | Ar-C-OH |

| ~140, ~137 | Ar-C-C(CH₃)₃ |

| 128-125 | Aromatic CH |

| ~35, ~34 | -C (CH₃)₃ (Quaternary) |

| ~31, ~29 | -C(C H₃)₃ (Methyl) |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3077 (broad) | O-H Stretch |

| 2956 | Aromatic C-H Stretch |

| 2868 | Aldehyde C-H Stretch |

| 1654 | C=O Stretch (Aldehyde) |

| 1598-1436 | Aromatic C-C Stretch |

Experimental Protocols

The following sections describe the general methodologies employed for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz and 100 MHz, respectively. The sample is dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard for chemical shift referencing.

Infrared (IR) Spectroscopy

Infrared spectra are commonly obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. For solid samples such as this compound, the Attenuated Total Reflectance (ATR) technique is frequently utilized. This involves placing a small amount of the solid powder directly onto the ATR crystal (e.g., diamond) and applying pressure to ensure good contact. The spectrum is then recorded over a typical range of 4000-400 cm⁻¹. Alternatively, the KBr pellet method can be used, where the sample is ground with potassium bromide and pressed into a thin disk.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Technical Guide: Safe Handling and Safety Data for 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 3,5-Di-tert-butyl-2-hydroxybenzaldehyde (CAS No. 37942-07-7). The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary safety measures required when working with this compound in a laboratory setting.

Chemical Identification and Physical Properties

This compound, also known as 3,5-Di-tert-butylsalicylaldehyde, is a crystalline solid.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 37942-07-7 | [1][2] |

| Molecular Formula | C₁₅H₂₂O₂ | [1][2] |

| Molecular Weight | 234.34 g/mol | [1][2] |

| Appearance | Off-white to light brown solid/powder or crystals | [1][3] |

| Melting Point | 59 - 62 °C (138 - 144 °F) | [2][3][4] |

| Odor | No information available | [1] |

| Solubility | No information available | [2] |

Hazard Identification and Classification

This compound is classified as hazardous.[1][4] The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][4][5]

| Hazard Class | GHS Category | Hazard Statement | References |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][4] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [1][4] |

| Specific target organ toxicity — single exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation | [1][3][4] |

Toxicological Information

It is important to note that specific quantitative toxicological data, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%), are not available for this compound in the reviewed safety data sheets.[1][2] The toxicological information is primarily based on its irritant properties.

Handling Precautions and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is crucial when handling this chemical to minimize exposure and prevent adverse health effects.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[4][6]

-

Ensure safety showers and eyewash stations are readily accessible.[1]

Personal Protective Equipment (PPE)

| PPE Category | Specification | Rationale | References |

| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities. | To protect against eye irritation or serious eye damage from dust or splashes. | [1][4][6] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | To prevent skin contact and irritation. | [1][4][6] |

| Respiratory Protection | A NIOSH-approved N95 dust mask or higher-level respiratory protection should be used if dust is generated and ventilation is inadequate. | To prevent respiratory tract irritation. | [3] |

A logical workflow for the safe handling of this compound is depicted in the diagram below.

Caption: Safe handling workflow for this compound.

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately.[1]

| Exposure Route | First Aid Measures | References |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. | [1][4] |

| Skin Contact | Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. | [1][4] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [4] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. | [2] |

Stability and Reactivity

-

Chemical Stability: Stable under normal conditions.[2]

-

Conditions to Avoid: Incompatible products, excess heat, and dust formation.[2]

-

Incompatible Materials: Strong oxidizing agents.[2]

-

Hazardous Decomposition Products: Carbon monoxide (CO) and carbon dioxide (CO₂).[2]

-

Hazardous Polymerization: Does not occur.[1]

Experimental Protocols for Hazard Assessment (General Overview)

While specific experimental data for this compound is not publicly available, the following are generalized protocols based on OECD guidelines for assessing skin and eye irritation, which are the primary hazards of this chemical.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD TG 439)

This test method provides a framework for assessing the skin irritation potential of a chemical.

-

Test System: A reconstructed human epidermis model, which is a three-dimensional tissue construct that mimics the biochemical and physiological properties of the upper parts of the human skin.

-

Procedure: a. A small amount of the test chemical (solid or liquid) is applied topically to the surface of the tissue construct. b. The chemical is left in contact with the tissue for a defined period (e.g., 60 minutes). c. After the exposure period, the tissue is thoroughly rinsed. d. The viability of the tissue is then determined using a cell viability assay, typically the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, which is then quantified by measuring its absorbance.

-

Interpretation: The skin irritation potential is predicted based on the reduction in tissue viability compared to negative controls. A viability below a certain threshold (e.g., 50%) indicates that the chemical is an irritant.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test (Based on OECD TG 492)

This test method is used to identify chemicals that can cause serious eye damage or eye irritation.

-

Test System: A reconstructed human cornea-like epithelium model, which is a non-animal alternative that represents the corneal epithelium.

-

Procedure: a. The test chemical is applied directly to the surface of the corneal tissue model. b. The exposure duration is typically short (e.g., 30 minutes for liquids). c. Following exposure, the tissue is rinsed and incubated for a post-exposure period to allow for the expression of cytotoxic effects. d. Tissue viability is assessed using the MTT assay, similar to the skin irritation test.

-

Interpretation: A chemical is classified as an eye irritant if the tissue viability falls below a predefined threshold (e.g., 60%).

The logical relationship for assessing the primary hazards of this compound is outlined in the diagram below.

Caption: Hazard assessment pathways for this compound.

Conclusion

This compound is a valuable laboratory chemical that requires careful handling due to its irritant properties. While specific acute toxicity data are not available, the established hazards of skin, eye, and respiratory irritation necessitate the use of appropriate personal protective equipment and engineering controls. By following the handling precautions and first aid measures outlined in this guide, researchers, scientists, and drug development professionals can work safely with this compound.

References

A Comprehensive Technical Guide to 3,5-Di-tert-butyl-2-hydroxybenzaldehyde for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde, a versatile aromatic aldehyde crucial in synthetic chemistry and with emerging applications in medicinal chemistry. This document details its chemical properties, synthesis, and key applications, with a focus on its role in catalysis and its biological activities.

Chemical Identity and Properties

This compound is a substituted salicylaldehyde (B1680747) characterized by the presence of two bulky tert-butyl groups on the benzene (B151609) ring. These groups impart unique steric and electronic properties to the molecule, influencing its reactivity and the stability of its derivatives.

Synonyms and Identifiers:

This compound is known by several names in the chemical literature and commercial catalogs. Proper identification is crucial for accurate sourcing and regulatory compliance.

-

Systematic IUPAC Name: 3,5-bis(tert-butyl)-2-hydroxybenzaldehyde[1]

-

Common Synonyms: 3,5-Di-tert-butylsalicylaldehyde, 2-hydroxy-3,5-di-tert-butylbenzaldehyde, 3,5-Bis(1,1-dimethylethyl)-2-hydroxybenzaldehyde[1][2]

-

CAS Number: 37942-07-7[1]

Quantitative Data Summary:

The physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₂O₂ | [2] |

| Molecular Weight | 234.33 g/mol | [1][2] |

| Appearance | White to light yellow crystalline solid or powder | [2] |

| Melting Point | 58-62 °C | [3] |

| Purity | Typically ≥98% | [4] |

| Solubility | Soluble in methanol (B129727) and DMSO. |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is the Duff reaction, a formylation method for phenols.[5][6] This section provides a detailed experimental protocol for its synthesis.

Synthesis via the Duff Reaction

The Duff reaction utilizes hexamethylenetetramine as the formylating agent in an acidic medium to introduce an aldehyde group onto an electron-rich aromatic ring.[5][6]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-di-tert-butylphenol (B135424) (1.0 molar equivalent) and hexamethylenetetramine (2.0-3.0 molar equivalents).

-

Solvent Addition: Add a solution of at least 80% aqueous acetic acid to the flask.

-

Reflux: Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After the reaction is complete (typically several hours), cool the mixture to room temperature. Add water to hydrolyze the intermediate imine.

-

Workup: Transfer the cooled reaction mixture to a separatory funnel. Extract the product with a suitable organic solvent, such as diethyl ether.

-

Purification: Wash the combined organic extracts with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate. Filter the solution and concentrate the solvent using a rotary evaporator.

-

Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as a chloroform-pentane mixture or methanol, to yield crystalline this compound.[5]

Key Applications in Synthesis

A major application of this compound is in the synthesis of salen-type ligands. These tetradentate Schiff base ligands are crucial in coordination chemistry and are widely used in catalysis.[7]

Synthesis of Jacobsen's Catalyst Ligand

Jacobsen's catalyst is a manganese-containing coordination complex renowned for its ability to catalyze the enantioselective epoxidation of unfunctionalized alkenes. The salen ligand of this catalyst is synthesized from this compound.[8][9][10]

Experimental Protocol:

-

Ligand Formation: A diimine is formed between resolved (R,R)- or (S,S)-trans-1,2-diaminocyclohexane and two equivalents of this compound.[8][9] This reaction is typically carried out by refluxing the reactants in an appropriate solvent like ethanol.

-

Complexation: The resulting salen ligand is then treated with a manganese(II) salt, such as manganese(II) acetate, followed by oxidation with air to form the active manganese(III) catalyst.[8][9]

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of this compound as a bioactive molecule, exhibiting both antibacterial and anticancer properties.[2][4]

Anticancer Activity

In vitro studies have demonstrated that this compound has inhibitory effects on carcinoma cell lines. The proposed mechanism of action involves its ability to bind to DNA, thereby inhibiting protein synthesis and ultimately leading to a cessation of cancer cell growth.[2]

Below is a diagram illustrating the proposed anticancer signaling pathway.

Caption: Proposed mechanism of anticancer activity.

Antibacterial Activity

This compound has also been shown to be effective against various bacterial strains. Its mechanism of antibacterial action is thought to involve the formation of hydrogen bonds with nitrogen atoms present in bacterial molecules, disrupting essential cellular processes.[2]

Conclusion

This compound is a valuable and versatile compound for both synthetic and medicinal chemistry research. Its unique structural features make it an important precursor for the synthesis of sophisticated catalytic systems, while its inherent biological activities present opportunities for the development of new therapeutic agents. The experimental protocols and data provided in this guide are intended to support researchers and drug development professionals in leveraging the full potential of this important molecule.

References

- 1. 3,5-Di-tert-butylsalicylaldehyde | C15H22O2 | CID 688023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Di-tert-butyl-2-hydroxy benzaldehyde | CymitQuimica [cymitquimica.com]

- 3. 3,5-Di-tert-butylsalicylaldehyde | 37942-07-7 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 37942-07-7 | Benchchem [benchchem.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory - Dialnet [dialnet.unirioja.es]

An In-depth Technical Guide to 3,5-Di-tert-butylsalicylaldehyde: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Di-tert-butylsalicylaldehyde is a crucial organic compound characterized by a salicylaldehyde (B1680747) core with two tert-butyl groups at the 3 and 5 positions.[1] This sterically hindered phenolic aldehyde is a vital intermediate in the synthesis of a wide array of complex molecules, most notably as a precursor to Salen ligands, which are integral in catalysis.[2] Its derivatives also exhibit promising applications in materials science and pharmaceuticals due to their inherent antibacterial and antioxidant properties.[1][3] This technical guide provides a comprehensive overview of the history, synthesis, and diverse applications of 3,5-Di-tert-butylsalicylaldehyde, presenting detailed experimental protocols and quantitative data to support researchers and professionals in the field.

Discovery and History

Early methods for the synthesis of similar salicylaldehydes often involved the Duff reaction , which utilizes hexamethylenetetramine (HMT) as a formylating agent.[4][5] However, the Duff reaction is notoriously inefficient for 2,4-dialkylphenols like 2,4-di-tert-butylphenol (B135424), the precursor to 3,5-Di-tert-butylsalicylaldehyde, often resulting in poor yields or the formation of undesired by-products such as dihydro-1,3-benzoxazines.[4][5][6]

A significant advancement came with the work of Casiraghi and his team, who developed a method using formaldehyde (B43269) in the presence of SnCl₄ and 2,6-lutidine.[5][7] While effective, the use of expensive and hazardous reagents made this procedure unattractive for large-scale synthesis.[4][5][7]

Later innovations, particularly those outlined in patents from the 1990s, focused on optimizing the Duff reaction conditions to achieve commercially viable yields.[4][5][7] These improved processes, typically involving the reaction of 2,4-di-tert-butylphenol with hexamethylenetetramine in glacial acetic acid followed by acidic workup, have made 3,5-Di-tert-butylsalicylaldehyde more readily accessible for its various applications.[4][5][7]

Synthetic Methodologies

The synthesis of 3,5-Di-tert-butylsalicylaldehyde is primarily achieved through the formylation of 2,4-di-tert-butylphenol. Several methods have been developed, each with its own advantages and disadvantages in terms of yield, cost, and scalability.

Methoxy (B1213986) Magnesium Catalyzed Polyformaldehyde Alkylation

This method involves the use of a methoxy magnesium catalyst to promote the selective alkylation of 2,4-di-tert-butylphenol with polyformaldehyde.[8]

Experimental Protocol:

-

To a 2 L three-necked flask, add 535 mL of anhydrous methanol (B129727) and 28.8 g (1.2 mol) of magnesium strips in batches at room temperature.

-

Reflux the mixture until the evolution of hydrogen gas ceases.

-

Add 300 g (2 mol) of 2,4-di-tert-butylphenol and continue to reflux for 1.5 hours.

-

Distill off 400 mL of methanol.

-

Add 800 mL of toluene (B28343) and distill the toluene-methanol azeotrope until the system's boiling point reaches 95°C.

-

Maintain the temperature at 95-100°C and add a slurry of 210 g (7 mol) of polyformaldehyde in 100 mL of toluene over 2 hours.

-

Continue the reaction for an additional 2 hours.

-

Remove some of the solvent under reduced pressure until the reaction mixture becomes turbid.

-

Cool the mixture to 50°C and add 800 mL of 10% sulfuric acid, stirring for 2 hours.

-

Separate the organic layer, which should be pale yellow, from the colorless aqueous layer.

-

Extract the aqueous layer three times with 100 mL of toluene.

-

Combine all organic phases and wash three times with 200 mL of water until the aqueous layer is neutral.

-

Dry the organic phase with anhydrous magnesium sulfate (B86663) and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography using n-hexane as the eluent to yield 3,5-Di-tert-butylsalicylaldehyde.[8]

Tin(IV) Chloride Mediated Formylation

This procedure utilizes tin(IV) chloride as a Lewis acid to facilitate the formylation of 2,4-di-tert-butylphenol with paraformaldehyde.[9]

Experimental Protocol:

-

In a reaction vessel under a nitrogen atmosphere, prepare a solution of 2,4-di-tert-butylphenol (5.00 g, 24.23 mmol) and triethylamine (B128534) (1.69 mL, 12.12 mmol) in toluene (15 mL).

-

Add SnCl₄ (0.28 mL, 2.42 mmol) dropwise to the solution at room temperature. The appearance of white fumes is expected.

-

Stir the mixture for 15 minutes at room temperature.

-

Add paraformaldehyde (1.60 g, 53.31 mmol) in a single portion.

-

Heat the reaction mixture at 80°C for 12 hours.

-

After cooling to room temperature, add 50 mL of water.

-

Extract the mixture with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous MgSO₄.

-

Concentrate the solution and purify by column chromatography over SiO₂ using a 1:1 mixture of CHCl₃ and hexane (B92381) as the eluent.

-

Collect the first band and remove the solvent under vacuum to obtain 3,5-Di-tert-butylsalicylaldehyde as a pale-yellow oil.[9]

Modified Duff Reaction

This improved method provides a commercially attractive route to 3,5-Di-tert-butylsalicylaldehyde from readily available starting materials.[4]

Experimental Protocol:

-

Prepare a mixture of 208.4 g (1.0 mol) of 2,4-di-tert-butylphenol and 283.2 g (2.0 mol) of hexamethylenetetramine (HMT) in 500 mL of glacial acetic acid.

-

Heat the mixture with stirring at 130°C for 2 hours.

-

Add a solution of 500 mL of 20% (vol/vol) aqueous sulfuric acid.

-

Reflux the resulting solution for 0.5 hours.

-

Cool the solution to approximately 60-80°C and separate the organic phase.

-

Recrystallize the organic phase twice from 150-200 mL of cold (0-5°C) methanol to yield pure 3,5-di-tert-butylsalicylaldehyde.[4]

Quantitative Data

The following tables summarize the quantitative data for the different synthetic methods described.

Table 1: Methoxy Magnesium Catalyzed Polyformaldehyde Alkylation [8]

| Parameter | Value |

| Starting Material | 2,4-di-tert-butylphenol |

| Reagents | Magnesium, Methanol, Polyformaldehyde, Toluene, Sulfuric Acid |

| Catalyst | Methoxy magnesium |

| Molar Ratio (Mg:Phenol:Polyformaldehyde) | 1.2 : 2 : 7 |

| Reaction Temperature | 96°C |

| Reaction Time | 3 hours |

| Yield | 73.1% |

Table 2: Tin(IV) Chloride Mediated Formylation [9]

| Parameter | Value |

| Starting Material | 2,4-di-tert-butylphenol |

| Reagents | Triethylamine, Tin(IV) chloride, Paraformaldehyde, Toluene |

| Reaction Temperature (Stage 1) | 20°C |

| Reaction Time (Stage 1) | 0.25 hours |

| Reaction Temperature (Stage 2) | 80°C |

| Reaction Time (Stage 2) | 12 hours |

| Yield | 88% |

Table 3: Modified Duff Reaction [4]

| Parameter | Value |

| Starting Material | 2,4-di-tert-butylphenol |

| Reagents | Hexamethylenetetramine (HMT), Glacial Acetic Acid, Sulfuric Acid |

| Reaction Temperature (Stage 1) | 130°C |

| Reaction Time (Stage 1) | 2 hours |

| Reaction Temperature (Stage 2) | Reflux |

| Reaction Time (Stage 2) | 0.5 hours |

| Yield | 40-46% |

Applications and Derivatives

3,5-Di-tert-butylsalicylaldehyde serves as a versatile building block for a variety of valuable compounds.

Salen Ligands and Catalysis

The most prominent application of 3,5-Di-tert-butylsalicylaldehyde is in the synthesis of Salen and Salan ligands. These ligands are formed through the condensation reaction of the aldehyde with a diamine. The resulting metal complexes, particularly with manganese (e.g., Jacobsen's catalyst), are highly effective catalysts for various enantioselective reactions, including epoxidation, aziridination, and cyclopropanation.[2][10]

Pharmaceutical and Biological Applications

The structural motif of 3,5-Di-tert-butylsalicylaldehyde is found in compounds with interesting biological activities. Its derivatives have been explored for their antibacterial properties.[3] It is also used as an intermediate in the synthesis of more complex pharmaceutical compounds, often leveraging its ability to form Schiff base ligands.[3][10] The presence of the tert-butyl groups can enhance the lipophilicity of molecules, which can be advantageous in drug design.

Materials Science

In materials science, 3,5-Di-tert-butylsalicylaldehyde is used to develop novel complexes with potential applications in catalysis and as advanced materials.[3] Its antioxidant properties also make it a precursor for stabilizers in polymers and other materials.[1]

Signaling Pathways and Biological Activity

Currently, there is limited direct evidence in the scientific literature detailing specific signaling pathways that are directly modulated by 3,5-Di-tert-butylsalicylaldehyde itself. Its primary role in a biological context appears to be as a synthetic intermediate for creating more complex molecules with targeted biological activities. For instance, it is structurally related to 3,5-di-t-butylcatechol (DTCAT), but it is not as potent an activator of the rat skeletal muscle ryanodine (B192298) receptor Ca2+ channel (RyRC).[10] The research focus has predominantly been on the applications of its derivatives rather than its intrinsic signaling properties.

Visualizations

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 3,5-Di-tert-butylsalicylaldehyde.

Caption: Generalized workflow for the synthesis of 3,5-Di-tert-butylsalicylaldehyde.

Applications and Derivatives Pathway

This diagram illustrates the central role of 3,5-Di-tert-butylsalicylaldehyde in the synthesis of various important derivatives.

Caption: Key synthetic pathways and applications of 3,5-Di-tert-butylsalicylaldehyde.

Conclusion

3,5-Di-tert-butylsalicylaldehyde remains a cornerstone intermediate in modern organic synthesis. Its historical development from a product of inefficient reactions to a readily accessible chemical through optimized synthetic protocols highlights the progress in synthetic methodology. The continued exploration of its derivatives in catalysis, medicine, and materials science ensures its relevance and importance in both academic and industrial research. This guide provides a foundational understanding for scientists and researchers to build upon in their respective fields.

References

- 1. CAS 37942-07-7: 3,5-Di-tert-butylsalicylaldehyde [cymitquimica.com]

- 2. 3,5-Di-tert-butylsalicylaldehyde - Wikipedia [en.wikipedia.org]

- 3. lookchem.com [lookchem.com]

- 4. EP0650952A1 - Process for 3,5-di-tert-butylsalicylaldehyde - Google Patents [patents.google.com]

- 5. US5324860A - Process for 3,5-di-tert-butylsalicylaldehyde - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CA2133935A1 - Process for 3,5-di-tert-butylsalicylaldehyde - Google Patents [patents.google.com]

- 8. Page loading... [guidechem.com]

- 9. 3,5-Di-tert-butylsalicylaldehyde synthesis - chemicalbook [chemicalbook.com]

- 10. 3,5-Di-tert-butylsalicylaldehyde | 37942-07-7 [chemicalbook.com]

An In-depth Technical Guide to the Core Chemical Reactions of 3,5-Di-tert-butyl-2-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Di-tert-butyl-2-hydroxybenzaldehyde is a sterically hindered aromatic aldehyde that serves as a critical building block in synthetic organic chemistry. Its unique substitution pattern, featuring bulky tert-butyl groups ortho and para to the hydroxyl group, imparts distinct reactivity and solubility characteristics. This technical guide provides a comprehensive overview of the principal chemical reactions involving this compound, with a focus on its synthesis and its utility in the preparation of Schiff bases and other derivatives. Detailed experimental protocols, quantitative data, and visual representations of reaction workflows are presented to aid researchers in the practical application of this versatile reagent.

Introduction

This compound, also known as 3,5-di-tert-butylsalicylaldehyde, is a crystalline solid at room temperature.[1] Its structure is characterized by a salicylaldehyde (B1680747) core with two tert-butyl groups at positions 3 and 5 of the benzene (B151609) ring. These bulky groups play a crucial role in directing the regioselectivity of its synthesis and influencing the properties of its derivatives, such as enhancing their solubility in organic solvents and providing steric protection to coordinated metal centers in the resulting complexes. This compound is a key precursor in the synthesis of a wide range of organic molecules, most notably as a component of salen-type ligands, which are renowned for their applications in catalysis, including asymmetric synthesis.[2][3]

Synthesis of this compound

The preparation of this compound typically starts from the readily available 2,4-di-tert-butylphenol (B135424). The introduction of the formyl group at the ortho position to the hydroxyl group is achieved through various formylation reactions. The primary synthetic routes are the Duff reaction, the Reimer-Tiemann reaction, and a method employing tin(IV) chloride and paraformaldehyde.

Duff Reaction

The Duff reaction is a formylation method that utilizes hexamethylenetetramine (HMT) as the formylating agent in an acidic medium.[4][5] For 2,4-di-tert-butylphenol, the formylation occurs at the ortho position relative to the hydroxyl group.[5]

Reaction Scheme:

Caption: Synthesis via the Duff Reaction.

Experimental Protocol: